

Technical Guide: Spectroscopic Characterization of 4-Chloromethyl-2-(3-furyl)oxazole

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Compound of Interest

Compound Name: 4-Chloromethyl-2-(3-furyl)oxazole

Cat. No.: B8485104

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Executive Summary & Scope

This technical guide details the spectroscopic signature of **4-Chloromethyl-2-(3-furyl)oxazole**, a critical heterocyclic building block used in the synthesis of bioactive compounds (e.g., melatonin receptor agonists, kinase inhibitors).

Accurate characterization of this intermediate is challenging due to the structural similarity between the furan and oxazole rings, as well as the potential for regioisomeric impurities (e.g., furan-2-yl analogs) arising from starting material contamination. This guide provides a self-validating analytical workflow using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to ensure structural integrity.

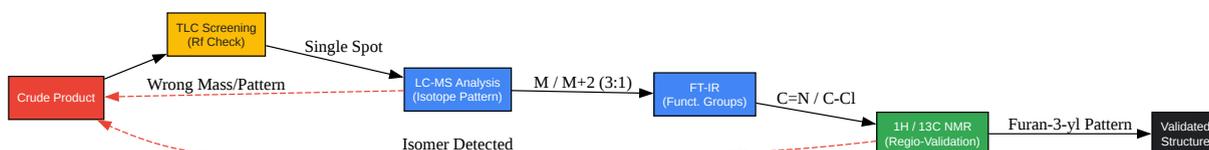
Synthesis Context & Sample Origin^{[1][2][3][4][5][6]}

To interpret the spectra correctly, one must understand the sample's origin. This compound is typically synthesized via the Hantzsch Oxazole Synthesis.

- Precursors: Furan-3-carboxamide and 1,3-Dichloroacetone.
- Mechanism: Cyclocondensation followed by dehydration.
- Common Impurities: Unreacted 1,3-dichloroacetone (detectable by NMR) or regioisomers if the starting amide contained furan-2-carboxamide.

Analytical Workflow Diagram

The following diagram outlines the logical flow for validating this compound, ensuring that simpler methods (MS) filter out gross errors before expensive high-field NMR is utilized.



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Figure 1: Step-by-step analytical decision matrix for validating **4-Chloromethyl-2-(3-furyl)oxazole**.

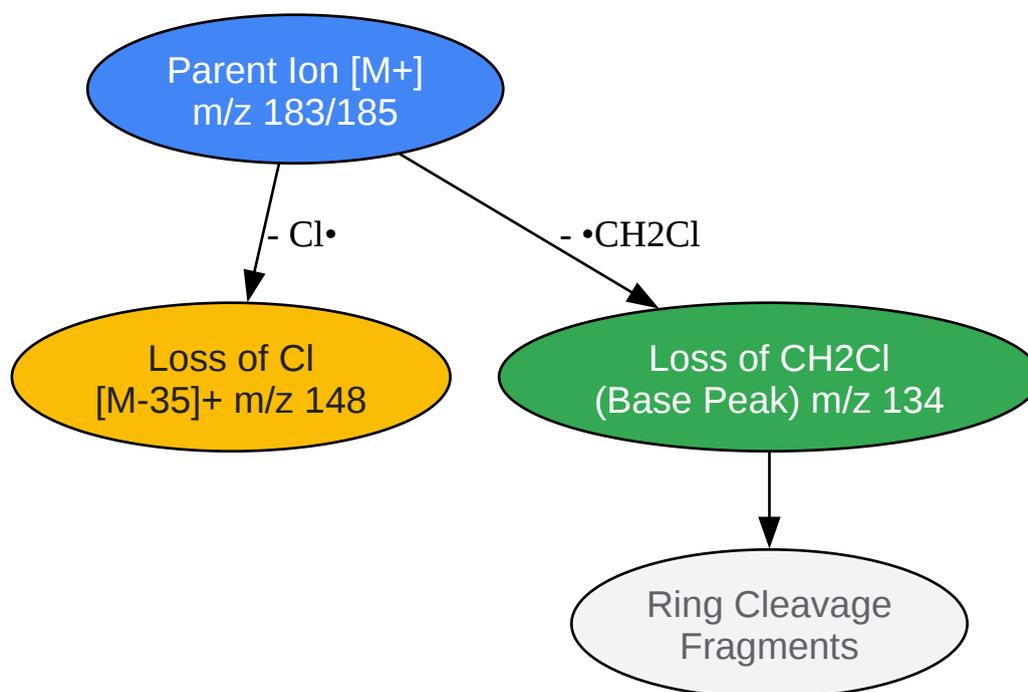
Mass Spectrometry (MS) Profile

Mass spectrometry provides the primary confirmation of the molecular formula and the presence of the chlorine atom.

Key Diagnostic Features[6]

- Molecular Ion (M^+): m/z 183.
- Isotope Signature: The presence of a single chlorine atom dictates a characteristic 3:1 intensity ratio between the M^+ (^{35}Cl) and $M+2$ (^{37}Cl) peaks.
- Fragmentation: The loss of the chloromethyl group is the primary fragmentation pathway.

MS Fragmentation Logic:



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Figure 2: Predicted fragmentation pathway for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][6][7][8][9]

NMR is the definitive tool for distinguishing the 3-furyl isomer from the 2-furyl isomer.

Protocol: Sample Preparation

- Solvent: Dissolve 5-10 mg of sample in 0.6 mL of CDCl_3 (Chloroform-d).
- Why? CDCl_3 prevents H-bonding broadening often seen in DMSO and provides a clear window for aromatic protons.
- Reference: Ensure TMS (Tetramethylsilane) is present at 0.00 ppm.[1]
- Acquisition: Standard proton parameters (16 scans, 1s relaxation delay).

^1H NMR Data Analysis (400 MHz, CDCl_3)

The spectrum will display three distinct regions: the furan aromatics, the oxazole singlet, and the aliphatic chloromethyl group.

Position	Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment	Structural Insight
Furan-2'	8.10 - 8.15	Singlet (br)	1H	Furan H-2	Critical: Most deshielded furan proton due to adjacent Oxygen. Distinguishes 3-furyl from 2-furyl.
Oxazole-5	7.65 - 7.75	Singlet	1H	Oxazole H-5	Characteristic oxazole ring proton.
Furan-5'	7.48 - 7.52	Doublet (J~1.8)	1H	Furan H-5	Alpha to oxygen, couples with H-4.
Furan-4'	6.85 - 6.90	Doublet (J~1.8)	1H	Furan H-4	Beta proton, most shielded aromatic.
-CH ₂ Cl	4.50 - 4.58	Singlet	2H	Chloromethyl	Diagnostic for the 4-substitution pattern.

Differentiation Note: If the sample were the 2-furyl isomer, you would see a doublet-doublet-doublet pattern (H3, H4, H5) rather than the distinct singlet-like H2 of the 3-furyl group.

¹³C NMR Data Analysis (100 MHz, CDCl₃)

Carbon Type	Chemical Shift (δ ppm)	Assignment
C=N (Oxazole)	~160.5	C-2 (Attached to Furan)
Furan C-O	~144.0	Furan C-2 / C-5
Oxazole C-O	~140.0	C-5
Oxazole Quaternary	~135.5	C-4 (Attached to CH ₂ Cl)
Furan C-Beta	~109.0	Furan C-4
Aliphatic	37.5	-CH ₂ Cl

Infrared Spectroscopy (FT-IR)[7]

IR is used primarily for rapid purity checks (absence of amide starting material) and functional group verification.

Method: ATR (Attenuated Total Reflectance) on neat solid/oil.

Wavenumber (cm ⁻¹)	Vibration Mode	Significance
3150 - 3100	C-H Stretch (Aromatic)	Furan/Oxazole ring hydrogens.
1580 - 1560	C=N Stretch	Characteristic of the oxazole ring.
1260 - 1240	C-O-C Stretch	Ether linkage in furan/oxazole.
750 - 700	C-Cl Stretch	Confirmation of the chloromethyl group.
Absent	N-H Stretch / C=O (Amide)	Purity Check: Absence of ~3300 and ~1650 peaks confirms removal of starting amide.

References

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Sources

- [1. epfl.ch \[epfl.ch\]](http://epfl.ch)
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